molecular formula C17H15N5O3 B14958696 N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B14958696
M. Wt: 337.33 g/mol
InChI Key: VNHBUASQPZFZBM-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzotriazin-4-one core linked via an acetamide bridge to a 3-acetylamino phenyl group. This structure combines the electron-deficient benzotriazinone moiety with a polar acetylamino substituent, which may enhance solubility and bioactivity.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H15N5O3/c1-11(23)18-12-5-4-6-13(9-12)19-16(24)10-22-17(25)14-7-2-3-8-15(14)20-21-22/h2-9H,10H2,1H3,(H,18,23)(H,19,24)

InChI Key

VNHBUASQPZFZBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of 3-aminophenylamine to form N-(3-acetylamino)aniline. This intermediate is then reacted with 4-oxo-1,2,3-benzotriazine-3(4H)-yl acetic acid under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, focusing on molecular features, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
Target Compound : N-[3-(Acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C₁₇H₁₅N₅O₃* ~337.34 3-Acetylamino phenyl, benzotriazin-4-one Hypothesized enhanced solubility due to acetylamino group
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₁₈H₁₃N₅O₂S 363.395 4-Phenylthiazol-2-yl, benzotriazin-4-one Unspecified bioactivity; thiazole may improve metabolic stability
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ 334.37 Ethylamino, quinazolin-4-one Moderate anti-inflammatory activity (stronger than Diclofenac)
N-(3,5-Dimethylphenyl)-2-(4-oxo-benzotriazin-3-yl)acetamide C₁₇H₁₆N₄O₂ 308.33 3,5-Dimethylphenyl, benzotriazin-4-one Low water solubility (0.9 µg/mL at pH 7.4)
Azinphos-methyl C₁₀H₁₂N₃O₃PS₂ 317.32 Phosphorodithioate ester, benzotriazin-4-one Pesticide; acts as acetylcholinesterase inhibitor

*Hypothetical formula based on structural analogs.

Key Comparisons

Core Heterocycle Variations: The benzotriazin-4-one core (target compound) is structurally distinct from quinazolin-4-one (e.g., compound in ). Quinazolinones are more commonly associated with anti-inflammatory and kinase-inhibitory activities, while benzotriazinones are less studied but may offer unique electronic properties for ligand-receptor interactions . Thiazole-containing analogs (e.g., ) introduce sulfur, which can influence redox stability and binding affinity compared to the acetylamino group in the target compound.

Phosphorodithioate esters (e.g., Azinphos-methyl ) demonstrate how functionalizing the benzotriazinone core can shift applications from pharmaceuticals to agrochemicals.

Biological Activity: The quinazolinone derivative in exhibited anti-inflammatory activity surpassing Diclofenac, suggesting that heterocycle choice critically impacts efficacy. Low solubility in the 3,5-dimethylphenyl analog () underscores the importance of polar substituents (e.g., acetylamino) for improving pharmacokinetics.

Synthetic Accessibility: Synthesis routes for benzotriazinone-acetamide hybrids often involve coupling benzotriazinone intermediates with substituted amines or thiols (e.g., ). The target compound’s acetylamino group could be introduced via acylation of a 3-aminophenyl precursor.

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